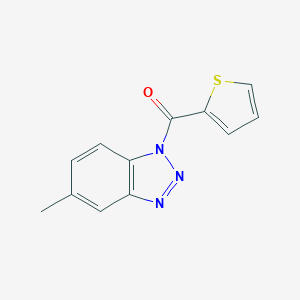
5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole, also known as MBT, is a heterocyclic organic compound that has been extensively studied for its potential applications in various scientific fields. This compound is of particular interest due to its unique chemical structure and its ability to interact with biological systems in a variety of ways. In
作用機序
The mechanism of action of 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole is not fully understood, but it is believed to interact with biological systems through a variety of pathways. One proposed mechanism involves the inhibition of enzymes involved in the production of reactive oxygen species, which can cause damage to cells and tissues. 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole has also been shown to interact with DNA, potentially leading to changes in gene expression.
Biochemical and Physiological Effects:
5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, as well as its potential as an anti-inflammatory agent. 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole has also been shown to have antioxidant properties, which may help protect cells from damage caused by reactive oxygen species.
実験室実験の利点と制限
One advantage of using 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole in lab experiments is its relatively low cost and easy synthesis. Additionally, its unique chemical structure and potential applications make it a promising compound for further research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
将来の方向性
There are many potential future directions for research on 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the fields of photovoltaics and corrosion inhibition. Finally, the development of new synthesis methods and modifications to the chemical structure of 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole may lead to the discovery of even more promising compounds.
合成法
The synthesis of 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole can be achieved through a variety of methods, including the reaction of 2-aminobenzonitrile with thioacetic acid, followed by cyclization with acetic anhydride. Another method involves the reaction of 2-aminobenzonitrile with thiophene-2-carboxylic acid, followed by cyclization with acetic anhydride. Both methods result in the formation of 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole as a white crystalline powder.
科学的研究の応用
5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole is in the field of photovoltaics, where it has been shown to enhance the efficiency of solar cells by absorbing light in the ultraviolet region of the spectrum. 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole has also been studied for its potential use as a corrosion inhibitor, as well as its ability to act as a fluorescent probe for the detection of metal ions.
特性
製品名 |
5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole |
|---|---|
分子式 |
C12H9N3OS |
分子量 |
243.29 g/mol |
IUPAC名 |
(5-methylbenzotriazol-1-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C12H9N3OS/c1-8-4-5-10-9(7-8)13-14-15(10)12(16)11-3-2-6-17-11/h2-7H,1H3 |
InChIキー |
ZZXNCTHQTGFRLJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(N=N2)C(=O)C3=CC=CS3 |
正規SMILES |
CC1=CC2=C(C=C1)N(N=N2)C(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
![2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one](/img/structure/B279002.png)
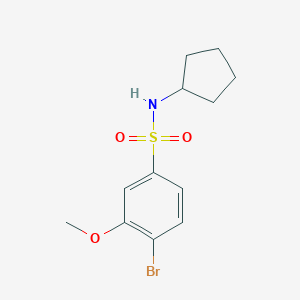


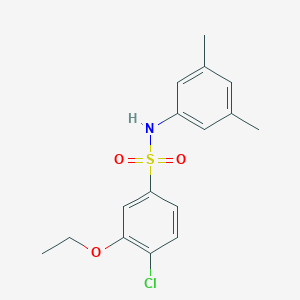
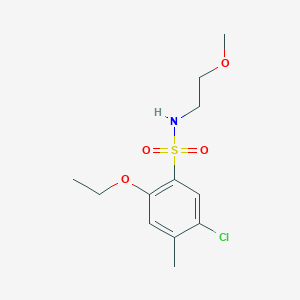

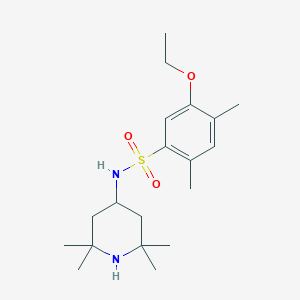

![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)